molecular formula C21H27BrN2S B4996307 2-Benzylsulfanyl-1-heptylbenzimidazole;hydrobromide

2-Benzylsulfanyl-1-heptylbenzimidazole;hydrobromide

Cat. No.: B4996307
M. Wt: 419.4 g/mol
InChI Key: QLJODVGOHYYNSW-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-1-heptylbenzimidazole;hydrobromide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a benzimidazole core with a benzylsulfanyl group at the 2-position and a heptyl group at the 1-position, with a hydrobromide salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-1-heptylbenzimidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-1-heptylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-1-heptylbenzimidazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylsulfanyl-1-heptylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

IUPAC Name

2-benzylsulfanyl-1-heptylbenzimidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2S.BrH/c1-2-3-4-5-11-16-23-20-15-10-9-14-19(20)22-21(23)24-17-18-12-7-6-8-13-18;/h6-10,12-15H,2-5,11,16-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJODVGOHYYNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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